2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Lipophilicity Drug-likeness Permeability optimization

2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 749204-15-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold recognized for its broad pharmacological relevance including anticancer, antimicrobial, and anti-inflammatory activities. The compound features a reactive chloroacetyl group at the C3 position of the imidazopyridine core (molecular formula C9H7ClN2O; MW 194.62 g/mol; XLogP3 2.4 via PubChem ), distinguishing it from non-halogenated and ring-substituted analogs.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 749204-15-7
Cat. No. B3056869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
CAS749204-15-7
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C(=O)CCl
InChIInChI=1S/C9H7ClN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2
InChIKeyUVOLKBWZZWMOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 749204-15-7) Procurement Guide: Core Identity and Scaffold Positioning


2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 749204-15-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold recognized for its broad pharmacological relevance including anticancer, antimicrobial, and anti-inflammatory activities [1]. The compound features a reactive chloroacetyl group at the C3 position of the imidazopyridine core (molecular formula C9H7ClN2O; MW 194.62 g/mol; XLogP3 2.4 via PubChem [2]), distinguishing it from non-halogenated and ring-substituted analogs. This chloromethyl ketone functionality serves as a versatile electrophilic handle for nucleophilic substitution and is structurally positioned as a key intermediate for constructing targeted covalent inhibitors, PI3K inhibitors, and other bioactive conjugates [3].

Why Generic Imidazopyridine Acetyl Analogs Cannot Substitute for 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone in Procurement Specifications


Although the imidazo[1,2-a]pyridine scaffold is shared across numerous analogs, substitution at the C3 position with a chloroacetyl group confers unique reactivity that cannot be replicated by the non-halogenated parent 1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-64-8) or the bromo congener 2-bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 113559-18-5). The chloroacetyl moiety functions as a tunable electrophilic warhead with intrinsically distinct leaving-group kinetics, steric profile, and lipophilicity relative to bromoacetyl, acetyl, or ring-chlorinated isomers [1]. Computational and experimental evidence from closely related 2-chloroimidazo[1,2-a]pyridine systems reveals that even minor positional shifts in the chlorine substituent alter both molecular electrostatic potential and DFT-derived global reactivity descriptors, impacting downstream synthetic efficiency and biological activity of derived compounds [2]. Consequently, substituting this building block with an analog lacking the precise chloroacetyl geometry risks failed synthetic campaigns, altered pharmacokinetic profiles in derived drug candidates, and non-reproducible biological results. The following quantitative evidence details exactly where this compound differs from its closest comparators.

Quantitative Differentiation Evidence: 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone vs. Closest Analogs


C3-Chloroacetyl Lipophilicity Advantage Over Non-Halogenated Parent for Permeability-Dependent Applications

The C3-chloroacetyl substituent on 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 749204-15-7) elevates its computed XLogP3 to 2.4, compared to 1.8 for the non-halogenated parent scaffold 1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-64-8), as reported by PubChem [1]. This ΔLogP of +0.6 log units corresponds to an approximately 4-fold increase in predicted octanol-water partition coefficient, a parameter directly linked to passive membrane permeability and oral bioavailability in drug discovery cascades [2]. The target compound remains within the favorable drug-likeness LogP window (0–6) while offering enhanced lipophilicity for optimization of derived lead compounds.

Lipophilicity Drug-likeness Permeability optimization

DFT-Derived Reactivity Descriptors of the 2-Chloroimidazopyridine Scaffold Quantify Its Electrophilic Potential

In a 2024 study by Gurav et al., DFT calculations at the B3LYP/6-31G(d) level on 2-chloroimidazo[1,2-a]pyridine-derived Schiff bases—a scaffold directly extended from the target compound—yielded global reactivity descriptors including chemical hardness (η), softness (S), and electrophilicity index (ω) [1]. Compound VIg within the series exhibited η = 1.8218 eV, S = 0.2744 eV, and ω = 3.2061 eV, representing the highest reactivity and lowest predicted toxicity among all synthesized analogs [1]. While these values pertain to a derivative rather than the parent building block, they provide class-level evidence that the 2-chloroimidazo[1,2-a]pyridine core (accessible via the chloroacetyl functionality of the target compound) generates derivatives with quantifiable, favorable computational ADMET profiles. By contrast, non-chlorinated imidazo[1,2-a]pyridine scaffolds lack the electron-withdrawing chloro substituent that modulates these reactivity parameters.

DFT reactivity Chemical hardness Electrophilicity index Computational chemistry

C3-Chloroacetyl Positional Specificity vs. C2-Chloro Isomer: Distinct Synthetic and Biological Outcomes

Two regioisomeric chlorinated imidazo[1,2-a]pyridine ethanones exist: 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 749204-15-7, chloroacetyl at C3) and 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanone (CAS 1257078-14-0, chlorine directly on the imidazole ring at C2) [1]. The target compound (C3-chloroacetyl) features an sp3-hybridized electrophilic carbon susceptible to nucleophilic displacement, enabling modular derivatization. The C2-chloro isomer places the chlorine on an sp2 carbon of the imidazole ring, rendering it less reactive toward nucleophilic substitution and requiring metal-catalyzed cross-coupling for further elaboration [2]. Published synthetic methodology for 3-chloro-substituted imidazo[1,2-α]pyridines (including the C3-chloroacetyl motif) demonstrates a broad substrate scope under transition-metal-free conditions, whereas C2-chloro isomers typically require palladium-catalyzed functionalization [2]. This positional difference dictates divergent synthetic strategies and downstream accessible chemical space.

Regioisomer differentiation Structure-activity relationship Building block specificity

Derivative Anticancer Potency: 2-Chloroimidazopyridine-Derived Chalcones and Schiff Bases Exhibit Sub-100 µg/mL GI50 Against Lung and Kidney Carcinoma

Although direct biological testing data for the parent building block 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is not publicly available, two independent 2024 studies evaluated derivatives synthesized from the closely related 2-chloroimidazo[1,2-a]pyridine scaffold, which is accessed via chloroacetyl chemistry. Jadhav et al. reported that chalcone conjugate VIIIb exhibited a GI50 of 22.3 against the A-459 lung carcinoma cell line [1]. Gurav et al. demonstrated that Schiff base VIf achieved GI50 <10 (i.e., single-digit µM) against the A-498 kidney carcinoma cell line, with all analogs in the series displaying moderate to good antimicrobial activity against S. aureus, B. subtilis, E. coli, K. pneumoniae, and C. albicans (MIC range 64–175 µg/mL) [2]. In silico target prediction further indicated a 26.7% probability of kinase engagement for select derivatives, and toxicity prediction placed all compounds in toxicity class 4 (300 < LD50 ≤ 2000 mg/kg), suggesting a favorable safety margin for further development [1][2]. By comparison, non-chlorinated imidazo[1,2-a]pyridine analogs evaluated in the same studies consistently showed attenuated potency, reinforcing the contribution of the chloro substituent to biological activity.

Anticancer activity GI50 Lung carcinoma Kidney carcinoma Chalcone conjugates

Recommended Procurement and Application Scenarios for 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 749204-15-7)


Synthesis of Targeted Covalent Inhibitors (TCIs) via Scaffold Hopping

The chloroacetyl group at C3 of 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone functions as a latent electrophilic warhead suitable for installing acrylamide or other covalent reactive groups through nucleophilic displacement. This is consistent with the scaffold hopping strategy validated by Wang et al. (2024), who demonstrated that imidazo[1,2-a]pyridine-based covalent inhibitors exhibit potent and selective KRAS G12C inhibition [1]. Procurement of this building block is recommended for medicinal chemistry groups pursuing TCI programs where the imidazopyridine core is desired as a recognition element and the chloroacetyl handle serves as a versatile derivatization point. The XLogP3 of 2.4 positions derived compounds favorably within drug-like chemical space for oral bioavailability optimization [2].

High-Throughput Library Synthesis of Antimicrobial and Anticancer Chalcone/Schiff Base Conjugates

As demonstrated by Jadhav et al. (2024) and Gurav et al. (2024), the 2-chloroimidazo[1,2-a]pyridine scaffold—accessible from the target chloroacetyl building block—serves as a productive starting point for generating diverse chalcone and Schiff base conjugate libraries with demonstrated anticancer activity (GI50 <10 to 22.3 against A-498 and A-459 cell lines) and broad-spectrum antimicrobial effects (MIC 64–175 µg/mL) [1][2]. Laboratories engaged in phenotypic screening or fragment-based drug discovery should prioritize this building block for library construction, as the pre-validated biological activity of derived compounds reduces the risk of generating inactive collections. The transition-metal-free chlorocyclization methodology reported by Xiao et al. (2015) further enables efficient parallel synthesis of 3-chloro-substituted imidazo[1,2-α]pyridines .

DFT-Guided Lead Optimization with Pre-Computed Reactivity and Toxicity Parameters

For computational chemistry-driven drug discovery workflows, the availability of published DFT data (B3LYP/6-31G(d) level) on 2-chloroimidazo[1,2-a]pyridine derivatives provides pre-computed global reactivity descriptors (η, S, ω) and toxicity class predictions [1]. This enables procurement decisions to be informed by quantitative computational evidence rather than empirical trial-and-error. Teams can select this building block with confidence that derived compounds can be computationally profiled for electrophilicity and toxicity early in the design cycle, with compound VIg's favorable profile (η = 1.8218 eV, ω = 3.2061 eV) serving as a benchmark for optimization [1].

Synthesis of PI3Kα Inhibitor Precursors via C3-Chloroacetyl Diversification

Imidazo[1,2-a]pyridine derivatives bearing substituents at the C3 position have been extensively explored as PI3Kα inhibitors, with several compounds achieving nanomolar enzymatic IC50 values (e.g., 0.26–0.30 nM for optimized sulfonylhydrazone analogs) [1]. The target compound's C3-chloroacetyl group provides a direct synthetic entry point into this therapeutically validated chemical space. Patent literature (J-GLOBAL ID 200903011692064868; US20020151549) confirms that 3-(imidazo[1,2-a]pyridin-3-yl) derivatives exhibit PI3K inhibitory and cancer cell growth inhibitory activities, establishing industrial relevance for this specific substitution pattern [2]. Procurement of this building block is strategically aligned with PI3K-focused oncology programs seeking efficient access to the C3-derivatized imidazopyridine pharmacophore.

Quote Request

Request a Quote for 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.